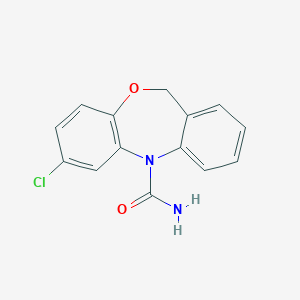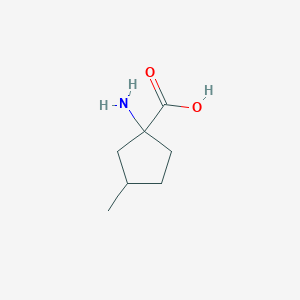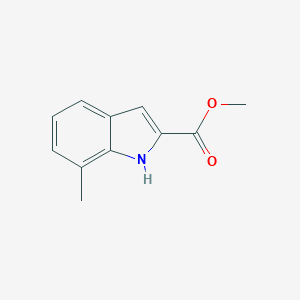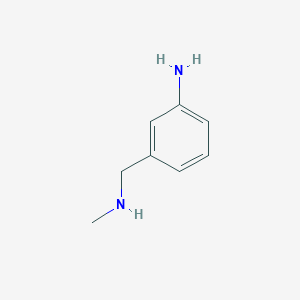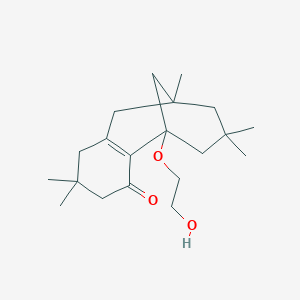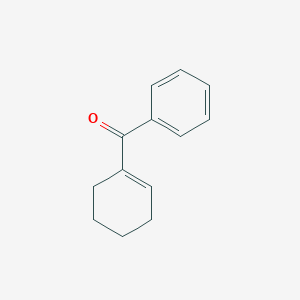
1-Cyclohexényl phényl cétone
Vue d'ensemble
Description
1-Cyclohexenyl phenyl ketone (1-CHPK) is an organic compound that has been studied for its potential uses in various scientific applications. It is a highly reactive compound, and is classified as a ketone. 1-CHPK has been studied for its potential applications in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Photoinitiateurs dans les technologies UV-curables
1-Cyclohexényl phényl cétone : est utilisé comme photoinitiateur dans les technologies UV-curables. Ces technologies trouvent des applications dans des industries telles que l’impression, l’emballage, les revêtements, les meubles, les sols et les adhésifs . La capacité du composé à initier la polymérisation sous exposition aux UV le rend précieux pour créer des finitions séchant rapidement et durables.
Recherche sur les polymères réticulés
Cette cétone a été utilisée pour étudier les composés cyclohexyliques phényliques réticulés dans des conditions thermiques et aquathermiques . Une telle recherche est cruciale pour comprendre la stabilité et les performances des polymères sous diverses contraintes environnementales.
Études de phototoxicité
Les chercheurs ont utilisé la This compound pour examiner les effets des modifications moléculaires dans la molécule de benzophénone sur le comportement phototoxique . Ceci est important dans le développement de crèmes solaires plus sûres et plus efficaces et d’autres produits qui offrent une protection contre les UV.
Intermédiaires de synthèse organique
Le composé sert d’intermédiaire dans la synthèse de diverses molécules organiques. Sa structure est essentielle pour créer des composés complexes utilisés dans les produits pharmaceutiques, les arômes et les substances biologiquement actives .
Réactions catalysées au palladium
Dans le domaine de la catalyse, la This compound est impliquée dans des protocoles catalysés au palladium pour synthétiser des cétones α,β-insaturées. Ces réactions sont essentielles pour produire des composés aux applications diverses, y compris des dérivés de produits naturels .
Recherche sur la photohémolyse
La cétone induit une photohémolyse après exposition à une irradiation riche en ultraviolet A dans les érythrocytes humains . Cette application est importante pour comprendre la photostabilité des produits sanguins et pourrait avoir des implications pour le stockage du sang et la médecine transfusionnelle.
Mécanisme D'action
Target of Action
1-Cyclohexenyl phenyl ketone, also known as phenyl cyclohexyl ketone, is a complex organic compound with the molecular formula C13H16O
Mode of Action
It is known that the compound can be synthesized via a pd-catalyzed protocol . This involves the carbonylation of vinyl triflates and nonaflates . The process is highly chemoselective and results in the formation of α,β-unsaturated ketones .
Biochemical Pathways
The compound is known to be involved in the synthesis of α,β-unsaturated ketones . These ketones are valuable intermediates in organic synthesis and have various applications in the production of pharmaceuticals, polymers, flavors, and biologically or optically important molecules .
Result of Action
It is known that the compound can induce photohaemolysis after exposure to ultraviolet a-rich irradiation in human erythrocytes .
Action Environment
It is known that the compound is a solid at room temperature
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
They can act as substrates for enzymes such as dehydrogenases and decarboxylases
Cellular Effects
The cellular effects of 1-Cyclohexenyl phenyl ketone are currently unknown. Ketones can influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that ketones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 1-Cyclohexenyl phenyl ketone in animal models have not been studied. Such studies could provide valuable information about any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ketones are involved in various metabolic pathways, interacting with enzymes and cofactors
Propriétés
IUPAC Name |
cyclohexen-1-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXUKSMUKHKIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290221 | |
| Record name | 1-Cyclohexenyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17040-65-2 | |
| Record name | 1-Cyclohexenyl phenyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexenyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key photochemical reaction observed in 1-cyclohexenyl phenyl ketone?
A1: 1-Cyclohexenyl phenyl ketone undergoes a photochemical reaction known as the photo-Nazarov cyclization. This reaction involves a light-induced 4π electron conrotatory electrocyclic ring closure, leading to the formation of a cyclopentenone ring system. []
Q2: Have any intermediates been observed during the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone?
A2: Yes, recent research has successfully identified intermediates formed during the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone. [] While the specific intermediates are not detailed in the provided abstracts, their observation provides valuable insight into the mechanism of this photochemical transformation.
Q3: How does the solvent affect the photochemistry of 1-cyclohexenyl phenyl ketone?
A3: The choice of solvent significantly influences the photochemical pathway of 1-cyclohexenyl phenyl ketone. In enol ether solvents, the primary photoproduct can be trapped via a [4+2] cycloaddition reaction, leading to the formation of unique adducts in high yields. [] This highlights the importance of solvent selection in controlling the reactivity and product distribution of this photochemical process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


